PEG24 Linker Length Confers Superior Tumor-to-Plasma Exposure Ratio in ADC Xenograft Models
In head-to-head comparative studies evaluating ADC biodistribution in SCID mice bearing L540cy tumor xenografts, ADCs incorporating PEG24 units in the drug-linker side chain achieved significantly higher tumor-to-plasma exposure ratios than ADCs with PEG2 or PEG4 units [1]. Quantitative analysis over 14 days post-administration revealed that PEG8, PEG12, and PEG24 ADCs demonstrated markedly elevated tumor/plasma ratios relative to the shorter-chain cohorts, with the PEG24 cohort exhibiting approximately 3-fold higher tumor/plasma exposure ratio compared to PEG2 and PEG4 ADCs [1]. This improvement occurred without increasing off-target tissue accumulation in liver, lung, kidney, spleen, or brain, as confirmed by radiolabeled antibody tracking [1].
| Evidence Dimension | Tumor-to-plasma exposure ratio in SCID mice bearing L540cy xenograft |
|---|---|
| Target Compound Data | PEG24-containing ADC: tumor/plasma ratio approximately 3-fold higher than PEG2/PEG4 cohort |
| Comparator Or Baseline | PEG2 ADC and PEG4 ADC: baseline tumor/plasma ratio (approximately 1×) |
| Quantified Difference | Approximately 3-fold increase in tumor-to-plasma exposure ratio for PEG24 vs. PEG2/PEG4 |
| Conditions | SCID mice bearing subcutaneous L540cy tumor xenograft; radiolabeled antibody tracking over 14 days; MMAE payload |
Why This Matters
Higher tumor-to-plasma exposure ratio directly translates to improved therapeutic index in ADC development, a critical procurement criterion when selecting linker length for preclinical lead optimization.
- [1] Alley S, Cochran JH, Chemuturi N, et al. Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. 2017;77(13_Suppl):4075. doi:10.1158/1538-7445.AM2017-4075. View Source
